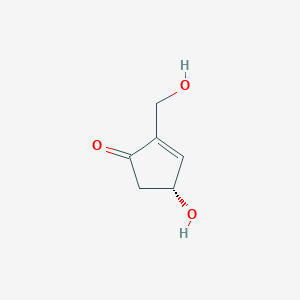

(R)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one

Übersicht

Beschreibung

(R)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one is a cyclopentenone derivative. Cyclopentenones are a class of organic compounds characterized by a five-membered ring containing a double bond and a ketone group. This specific compound has a hydroxyl group and a hydroxymethyl group attached to the ring, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing derivatives of cyclopent-2-en-1-one involves the reaction of aromatic aldehydes with aliphatic ketones in the presence of thionyl chloride in anhydrous ethanol. This one-pot synthesis is efficient and yields the desired products in reasonable quantities . Another method involves the Aza-Piancatelli rearrangement, which uses phenylmagnesium bromide and furfural as starting materials, followed by a series of reactions to produce the desired cyclopentenone derivative .

Industrial Production Methods

Industrial production methods for cyclopentenone derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of advanced catalysts and reaction conditions to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

(R)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond and ketone group can be reduced to form saturated compounds.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as an Intermediate

This compound serves as a key intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders. Its unique structure allows for modifications that enhance drug efficacy and specificity. Recent studies have demonstrated its potential in developing anti-inflammatory and anticancer agents.

Case Study: Cytotoxicity Against Cancer Cell Lines

Research has shown that derivatives of (R)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one exhibit significant cytotoxicity against several human tumor cell lines, including HL60 (acute myeloid leukemia) and MCF7 (breast adenocarcinoma). For instance, one derivative displayed an IC50 of 0.65 μM against HL60 cells, indicating potent anticancer activity .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 6a | 0.65 ± 0.08 | HL60 |

| 6f | 0.45 ± 0.04 | HL60 |

| 6i | 10.2 ± 0.24 | K562 |

| 6j | 6.82 ± 2.39 | MCF7 |

Natural Product Synthesis

Synthesis of Complex Molecules

The compound is crucial in synthesizing complex natural products, enabling researchers to create molecules that mimic or derive from naturally occurring compounds. This capability is vital for discovering new therapeutic agents.

Example: Piancatelli Rearrangement

In a study involving the Piancatelli rearrangement of furan derivatives, this compound was successfully synthesized and showed promising yields, highlighting its utility in organic synthesis .

Food Industry

Flavoring Agent

this compound is utilized as a flavoring agent in the food industry. Its unique chemical properties contribute to developing distinctive flavors, enhancing consumer experience and product differentiation.

Cosmetic Formulations

Antioxidant Properties

The compound's antioxidant properties make it valuable in cosmetic products, where it helps protect skin from oxidative stress and improves overall skin health. Its inclusion in formulations can enhance the efficacy of anti-aging products.

Research in Organic Chemistry

Building Block for New Reactions

In organic chemistry research, this compound serves as a useful building block for exploring new reactions and developing innovative materials with potential applications across various fields.

Summary of Applications

The following table summarizes the key applications of this compound:

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders and cancer |

| Natural Product Synthesis | Enables synthesis of complex molecules for therapeutic use |

| Food Industry | Used as a flavoring agent to enhance product differentiation |

| Cosmetic Formulations | Provides antioxidant benefits for skin health |

| Organic Chemistry | Serves as a building block for innovative chemical reactions |

Wirkmechanismus

The mechanism of action of (R)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups allow it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Daldispones A and B: These are cyclopentenone derivatives isolated from the fungus Daldinia sp.

2,3-Bis-(4-methoxyphenyl)-cyclopent-2-enone: This compound is synthesized via a Suzuki-Miyaura cross-coupling reaction and is used in various organic transformations.

Uniqueness

(R)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one is unique due to its specific functional groups, which provide distinct reactivity and versatility in synthesis. Its hydroxyl and hydroxymethyl groups allow for a wide range of chemical modifications, making it a valuable intermediate in organic chemistry.

Biologische Aktivität

(R)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one, a derivative of cyclopentenone, has garnered attention in recent years due to its diverse biological activities. This compound is part of a larger family of 4-hydroxy-2-cyclopentenones, which are known for their potential therapeutic applications, particularly in cancer treatment and as anti-inflammatory agents.

Chemical Structure and Properties

The molecular structure of this compound features a cyclopentene ring with hydroxyl and hydroxymethyl substituents, contributing to its reactivity and biological properties. The compound can be synthesized through various methods, including the Piancatelli rearrangement of furfuryl alcohol, which has been shown to yield significant amounts of the desired product under optimized conditions .

Anticancer Properties

Numerous studies have investigated the anticancer effects of this compound. Research indicates that compounds within this class exhibit cytotoxic activity against various cancer cell lines, including:

- HL60 (human acute myeloid leukemia)

- MCF7 (breast adenocarcinoma)

- A549 (lung carcinoma)

- U87-MG (glioblastoma)

In a study evaluating analogs of this compound, it was found that several derivatives exhibited IC50 values in the micromolar range, demonstrating significant cytotoxicity against these cell lines. For instance, one analog showed an IC50 value of 0.65 μM against HL60 cells, indicating potent activity .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 6a | 0.65 | HL60 |

| 6f | 0.45 | HL60 |

| 6g | 10.1 | MCF7 |

| 6h | 11.5 | A549 |

The mechanism by which this compound exerts its effects appears to involve induction of apoptosis and cell cycle arrest. Studies have shown that treatment with this compound leads to an increase in cells arrested at the G2/M phase of the cell cycle and promotes apoptotic markers such as annexin V positivity .

Anti-inflammatory Effects

Apart from its anticancer properties, this compound has also been noted for its anti-inflammatory effects. The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Piancatelli Rearrangement : Utilizing furfuryl alcohol as a starting material.

- Catalytic Hydrogenation : Involving transition metal catalysts to facilitate transformations.

These synthetic routes not only provide access to the target compound but also allow for the generation of various analogs that may enhance biological activity or selectivity .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on HL60 Cells : Treatment resulted in significant apoptosis induction and cell cycle arrest.

- Anti-inflammatory Activity : Demonstrated inhibition of TNF-alpha production in macrophages.

These findings underscore the potential therapeutic applications of this compound in oncology and inflammatory diseases.

Eigenschaften

IUPAC Name |

(4R)-4-hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-3-4-1-5(8)2-6(4)9/h1,5,7-8H,2-3H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXYYSFDXQHLOD-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=C(C1=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C=C(C1=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50824450 | |

| Record name | (4R)-4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50824450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76420-07-0 | |

| Record name | (4R)-4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50824450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.